2-Fluoro-3-(tributylstannyl)pyrazine

Vue d'ensemble

Description

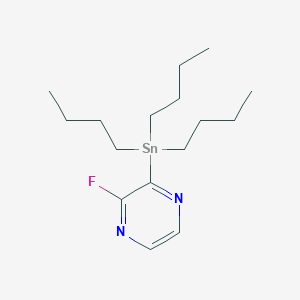

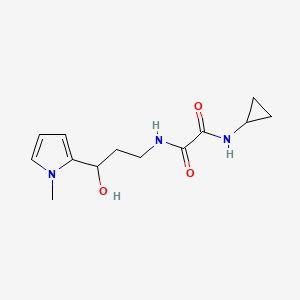

2-Fluoro-3-(tributylstannyl)pyrazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrazine derivative that contains a fluorine atom and a tributylstannyl group.

Applications De Recherche Scientifique

Synthesis and Derivative Formation

- The compound 2-Fluoro-3-(tributylstannyl)pyrazine plays a crucial role in synthesizing new pyrazine derivatives and pyridazine derivatives. It has been utilized in a one-pot synthesis of quinuclidinylfluoropyrazine, which demonstrates its versatility in creating various chemical structures (Plé, Turck, Heynderickx, & Quéguiner, 1998).

Antiviral Applications

- A study highlights the use of a pyrazine derivative, T-705 (6-fluoro-3-hydroxy-2-pyrazinecarboxamide), in treating lethal West Nile virus infections in rodents. This underscores the potential of pyrazine derivatives, including this compound, in antiviral therapies (Morrey et al., 2008).

Energetic Material Development

- 5,6-Di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine, a compound related to this compound, has been synthesized for use as a high-performance melt-cast energetic material. Its properties, such as high crystal density and thermal stability, make it a candidate for explosive and propellant applications (Ma et al., 2017).

Fluorescence Studies and Material Science

- The unusual CO2 adsorption behavior of a fluoro-functionalized MOF (Metal-Organic Framework) with pyrazine and SiF(6)(2-) moieties was studied, indicating the potential of fluorinated pyrazines in material science applications (Kanoo et al., 2012).

Medicinal Chemistry

- Fluorinated pyrazoles with additional functional groups, like 3-amino-4-fluoropyrazoles, have been developed as building blocks in medicinal chemistry, demonstrating the role of fluorinated pyrazines in drug development (Surmont et al., 2011).

Antimicrobial Research

- Pyrazine functionalized Ag(I) and Au(I)-NHC complexes have shown potential as antibacterial agents against human pathogens resistant to several antibiotics, revealing another important application area of pyrazine derivatives (Roymahapatra et al., 2012).

Propriétés

IUPAC Name |

tributyl-(3-fluoropyrazin-2-yl)stannane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2FN2.3C4H9.Sn/c5-4-3-6-1-2-7-4;3*1-3-4-2;/h1-2H;3*1,3-4H2,2H3; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPMUYXLMGZRVEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=NC=CN=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29FN2Sn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzyl-N-(2-methoxyethyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2578072.png)

![2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2578090.png)

![N-[3-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]-4-methoxyphenyl]acetamide](/img/structure/B2578091.png)

![{[4-(Difluoromethoxy)-3-methoxyphenyl]methyl}(methyl)amine](/img/structure/B2578093.png)